molecular formula C16H16N2NaO9S+ B555864 Mal-sac-hnsa CAS No. 101554-76-1

Mal-sac-hnsa

Cat. No.: B555864
CAS No.: 101554-76-1
M. Wt: 435.4 g/mol
InChI Key: FRUFOUVTWCKBKQ-UHFFFAOYSA-N
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Description

Mal-sac-hnsa, also known as epsilon-maleimidocaproic acid-(2-nitro-4-sulfo)-phenyl ester, is a heterobifunctional crosslinking reagent. It is widely used in bioconjugation techniques to link sulfhydryl-containing peptides, proteins, or oligonucleotides to carrier proteins. This compound is water-soluble and allows for efficient and specific conjugation without the need for crosslink-specific antibodies .

Preparation Methods

Mal-sac-hnsa can be synthesized through a series of chemical reactions involving maleic anhydride and aminocaproic acid, followed by esterification with the desired functional group. The synthetic route typically involves the following steps:

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Mal-sac-hnsa primarily participates in conjugation reactions due to the reactivity of its maleimide group towards thiol groups. The types of reactions it undergoes include:

Common reagents used in these reactions include sulfhydryl-containing peptides, proteins, or oligonucleotides. The major products formed are stable thioether-linked conjugates.

Mechanism of Action

The mechanism of action of mal-sac-hnsa relies on the inherent reactivity of its maleimide group towards nucleophiles, specifically thiol groups. This Michael addition reaction proceeds through a nucleophilic attack of the thiolate anion on the electron-deficient carbon atom of the maleimide ring, resulting in a covalent bond formation. This allows for the efficient and specific conjugation of biomolecules.

Comparison with Similar Compounds

Mal-sac-hnsa is unique due to its water solubility and ability to form stable thioether bonds without the need for crosslink-specific antibodies. Similar compounds include:

This compound stands out due to its specific applications in molecular imaging and antibody development, making it a valuable tool in scientific research.

Properties

IUPAC Name

sodium;4-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUFOUVTWCKBKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N2NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101554-76-1
Record name 101554-76-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does mal-sac-HNSA contribute to developing highly specific antibodies?

A1: this compound acts as a heterobifunctional cross-linking reagent. [] In the context of bradykinin antibody development, it facilitates the conjugation of a modified bradykinin molecule (Cys6-bradykinin) to a carrier protein like bovine serum albumin (BSA). [] This conjugation is crucial for presenting the bradykinin molecule to the immune system and eliciting an immune response. The specificity arises from strategically placing the Cys residue within the bradykinin molecule and utilizing the unique reactivity of this compound.

Q2: What is the significance of the specific conjugation strategy employed with this compound in this research?

A2: The research highlights that the position of conjugation on the target molecule is crucial for antibody specificity. [] By conjugating Cys6-bradykinin to BSA via the thiol group of the cysteine residue using this compound, the researchers were able to generate antibodies that recognized specific regions of the bradykinin molecule, including the free N-terminus and the C-terminal phenylalanine and arginine residues. [] This strategy resulted in an antibody with significantly reduced cross-reactivity with other bradykinin derivatives compared to previously reported antibodies. []

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